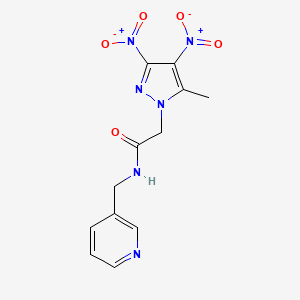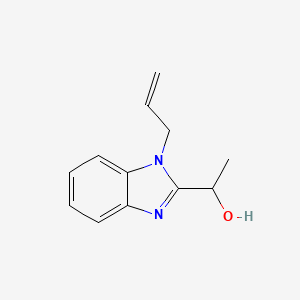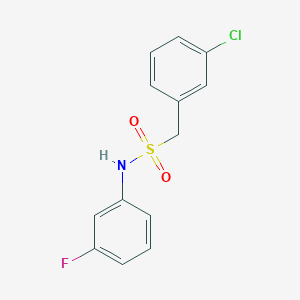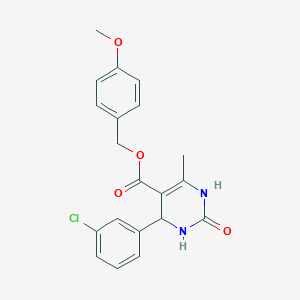
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMA, and it has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PMA has been shown to inhibit the activity of protein kinase C (PKC) and to modulate the activity of various ion channels. These effects may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
PMA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) and to activate various signaling pathways. PMA has also been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. These effects may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
PMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, PMA also has some limitations. It is a highly reactive compound that can be difficult to handle and store. It is also toxic and must be handled with care.
Orientations Futures
There are several future directions for research on PMA. One area of interest is the development of PMA derivatives with improved properties and reduced toxicity. Another area of interest is the investigation of the potential use of PMA in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of PMA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of PMA involves the reaction of 5-methyl-3,4-dinitro-1H-pyrazole with N-(3-pyridinylmethyl)acetamide. This reaction occurs in the presence of a catalyst and under controlled conditions. The resulting compound is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PMA has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, PMA has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PMA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O5/c1-8-11(17(20)21)12(18(22)23)15-16(8)7-10(19)14-6-9-3-2-4-13-5-9/h2-5H,6-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUGCXCJKWUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)



![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

